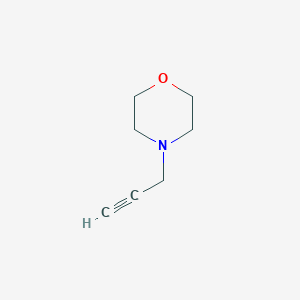
4-(Prop-2-yn-1-yl)morpholine
Numéro de catalogue B1362679
Poids moléculaire: 125.17 g/mol
Clé InChI: OKDZHAQIKCVKFE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US07132533B2
Procedure details


Preparation of example 246 from Intermediate 147(d) of Example 147 (300 mg, 0.794 mmol) was carried out in three steps in a manner similar to that described for the preparation of Example 233 except that 4-prop-2-ynyl-morpholine was used instead of dimethyl-prop-2-ynyl-amine in step 1. 4-Prop-2-ynyl-morpholine was prepared by refluxing 3-bromo-propyne, morpholine and K2CO3 in tetrahydrofuran for 1 hour. The title compound (34 mg, 0.073 mmol) was obtained as a yellow powder in 18% overall yield.
Name
Intermediate 147(d)
Quantity
300 mg
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
CO[C:3]([C:5]1[NH:6][C:7]2[CH:8]=[C:9]([NH:19][C:20]([O:22]C(C)(C)C)=O)[CH:10]=[C:11]3[C:17](=[O:18])[NH:16][N:15]=[CH:14][C:13]=1[C:12]=23)=O.[CH2:27]([N:30]1[CH2:35][CH2:34][O:33][CH2:32][CH2:31]1)[C:28]#[CH:29].Br[CH2:37][C:38]#[CH:39].N1[CH2:45][CH2:44]OCC1.C([O-])([O-])=O.[K+].[K+].O1[CH2:56][CH2:55][CH2:54][CH2:53]1>>[CH2:27]([N:30]1[CH2:35][CH2:34][O:33][CH2:32][CH2:31]1)[C:28]#[CH:29].[N:30]1([CH2:27][C:28]#[C:3][C:5]2[NH:6][C:7]3[CH:8]=[C:9]([NH:19][C:20]([C@@H:38]4[CH2:39][C@H:37]4[C:45]4[CH:44]=[CH:56][CH:55]=[CH:54][CH:53]=4)=[O:22])[CH:10]=[C:11]4[C:17](=[O:18])[NH:16][N:15]=[CH:14][C:13]=2[C:12]=34)[CH2:35][CH2:34][O:33][CH2:32][CH2:31]1 |f:4.5.6|
|
Inputs


Step One
|
Name
|
Intermediate 147(d)
|
|
Quantity
|
300 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C=1NC=2C=C(C=C3C2C1C=NNC3=O)NC(=O)OC(C)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)N1CCOCC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCC#C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1CCOCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C#C)N1CCOCC1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCOCC1)CC#CC=1NC=2C=C(C=C3C2C1C=NNC3=O)NC(=O)[C@H]3[C@@H](C3)C3=CC=CC=C3
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.073 mmol | |
| AMOUNT: MASS | 34 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
